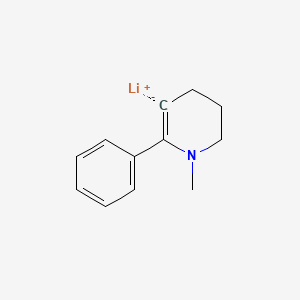
lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide is a chemical compound with the molecular formula C13H16LiN. This compound is part of the tetrahydropyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide typically involves the reaction of 1-methyl-6-phenyl-2,3,4,5-tetrahydropyridine with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various tetrahydropyridine derivatives.
Scientific Research Applications
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems by interacting with receptors and enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, also used in neurodegenerative disease research.
Uniqueness
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide is unique due to its lithium component, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
85429-38-5 |
|---|---|
Molecular Formula |
C12H14LiN |
Molecular Weight |
179.2 g/mol |
IUPAC Name |
lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide |
InChI |
InChI=1S/C12H14N.Li/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h2-4,7-8H,5-6,10H2,1H3;/q-1;+1 |
InChI Key |
OMTDUWYWYKBSGT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN1CCC[C-]=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















